

IUPAC name and synonyms for 2,6-Dimethyl-2-heptene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,6-Dimethyl-2-heptene

Cat. No.: B14727891

[Get Quote](#)

An In-depth Technical Guide to 2,6-Dimethyl-2-heptene

This technical guide provides a comprehensive overview of **2,6-Dimethyl-2-heptene**, including its chemical identity, physicochemical properties, synthesis, purification, and analytical methods. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity

The IUPAC name for the compound is 2,6-dimethylhept-2-ene[1].

Synonyms:[1][2]

- **2,6-Dimethyl-2-heptene**
- 2,6-dimethylheptene-2

Chemical Identifiers:

- CAS Number: 5557-98-2[1]
- Molecular Formula: C₉H₁₈[1]
- InChI: InChI=1S/C9H18/c1-8(2)6-5-7-9(3)4/h6,9H,5,7H2,1-4H3[1]

- InChIKey: JDJYGSMZGYTCML-UHFFFAOYSA-N
- SMILES: CC(C)CCC=C(C)C[2]

Physicochemical Properties

A summary of the key physicochemical properties of **2,6-Dimethyl-2-heptene** is presented in Table 1.

Table 1: Physicochemical Properties of **2,6-Dimethyl-2-heptene**

Property	Value	Reference
Molecular Weight	126.24 g/mol	[1]
Density	0.734 g/mL (at 20 °C)	
Boiling Point	134-135 °C (at 760 mmHg)	
Refractive Index	1.422 (at 20 °C)	
Flash Point	21 °C	
Solubility	Insoluble in water; Soluble in organic solvents	
Kovats Retention Index	850 (non-polar column)	[1]

Synthesis of 2,6-Dimethyl-2-heptene

There are several plausible synthetic routes to obtain **2,6-Dimethyl-2-heptene**. Two common methods are the Wittig reaction and the dehydration of 2,6-dimethyl-2-heptanol.

Synthesis via Wittig Reaction

The Wittig reaction is a reliable method for forming alkenes from carbonyl compounds.[3][4][5] In this case, **2,6-Dimethyl-2-heptene** can be synthesized from 2-methylpropanal and a phosphorus ylide derived from 4-methyl-2-pentyl bromide.

Experimental Protocol:

- Preparation of the Phosphonium Ylide:
 - In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, combine triphenylphosphine (1.1 eq) and 4-methyl-2-pentyl bromide (1.0 eq) in anhydrous diethyl ether.
 - Stir the mixture at room temperature under a nitrogen atmosphere for 24 hours to form the phosphonium salt.
 - Filter the resulting white precipitate, wash with cold diethyl ether, and dry under vacuum.
 - To a suspension of the phosphonium salt in anhydrous tetrahydrofuran (THF) at 0 °C, add a strong base such as n-butyllithium (1.05 eq) dropwise.
 - Allow the reaction mixture to warm to room temperature and stir for 1 hour, during which the characteristic orange-red color of the ylide should appear.
- Wittig Reaction:
 - Cool the ylide solution to 0 °C and add 2-methylpropanal (1.0 eq) dropwise.
 - After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.
 - Quench the reaction by adding saturated aqueous ammonium chloride solution.
 - Extract the aqueous layer with diethyl ether (3 x 50 mL).
 - Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
 - Filter and concentrate the solvent under reduced pressure to obtain the crude product.

Synthesis via Dehydration of 2,6-Dimethyl-2-heptanol

Another common method for alkene synthesis is the acid-catalyzed dehydration of an alcohol.

[\[6\]](#)[\[7\]](#)[\[8\]](#)

Experimental Protocol:

- Preparation of 2,6-Dimethyl-2-heptanol: This alcohol can be prepared via a Grignard reaction between methylmagnesium bromide and 6-methyl-2-heptanone.
- Dehydration Reaction:
 - In a round-bottom flask equipped with a distillation apparatus, place 2,6-dimethyl-2-heptanol (1.0 eq).
 - Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or phosphoric acid.
 - Heat the mixture gently. The product, **2,6-Dimethyl-2-heptene**, will distill as it is formed.
 - Collect the distillate in a flask cooled in an ice bath.
 - Wash the distillate with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
 - Dry the organic layer over anhydrous calcium chloride.
 - Further purify by fractional distillation.

Purification

The crude **2,6-Dimethyl-2-heptene** obtained from either synthetic route can be purified by fractional distillation to achieve high purity.

Experimental Protocol:

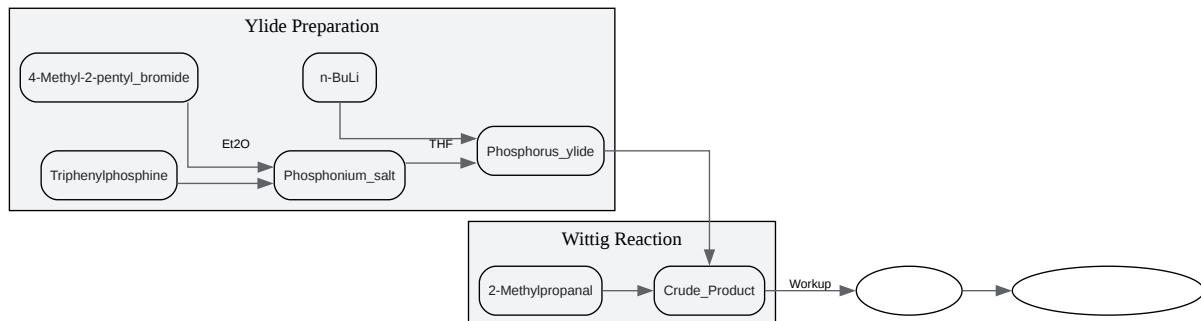
- Fractional Distillation:
 - Set up a fractional distillation apparatus with a Vigreux column.
 - Place the crude product in the distillation flask with a few boiling chips.
 - Heat the flask gently and collect the fraction that distills at the boiling point of **2,6-Dimethyl-2-heptene** (134-135 °C).

- Monitor the purity of the collected fractions using Gas Chromatography (GC).

Analytical Methods

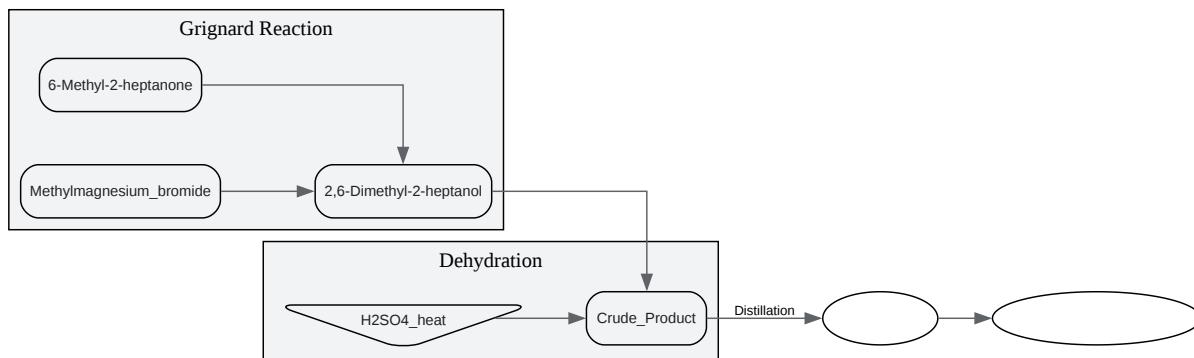
Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for the identification and purity assessment of **2,6-Dimethyl-2-heptene**.[\[9\]](#)[\[10\]](#)[\[11\]](#)

Experimental Protocol:

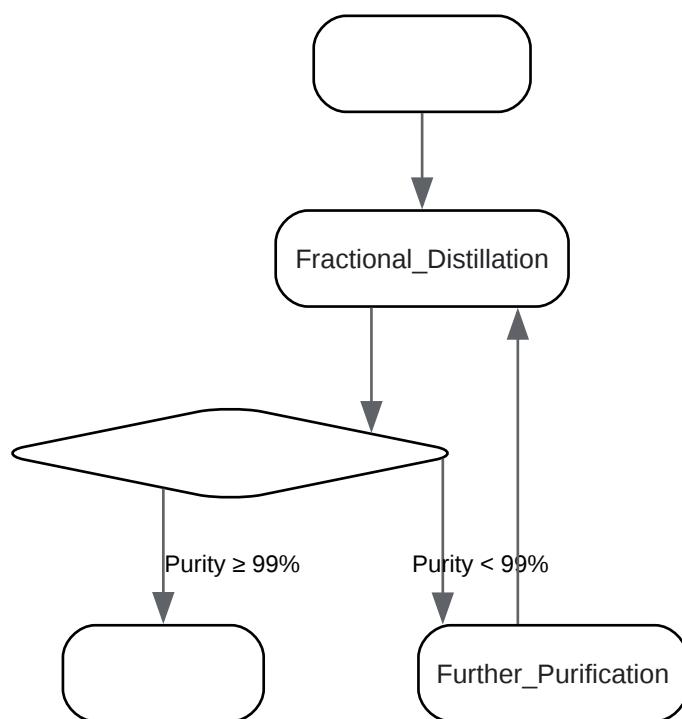

- Instrumentation: A standard GC-MS system equipped with a capillary column is used.
- Column: A non-polar capillary column, such as a DB-1 or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is appropriate for separating hydrocarbons.
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Oven Temperature Program:
 - Initial temperature: 50 °C, hold for 2 minutes.
 - Ramp: Increase to 150 °C at a rate of 10 °C/min.
 - Hold: Maintain at 150 °C for 5 minutes.
- Injector Temperature: 250 °C.
- MS Detector:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: m/z 40-200.
 - Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.

The identity of **2,6-Dimethyl-2-heptene** can be confirmed by its retention time and comparison of its mass spectrum with a reference spectrum.

Biological Activity and Signaling Pathways


Currently, there is no specific information available in the scientific literature regarding the biological activity or involvement of **2,6-Dimethyl-2-heptene** in any signaling or metabolic pathways.

Visualizations


[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **2,6-Dimethyl-2-heptene** via the Wittig reaction.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **2,6-Dimethyl-2-heptene** via dehydration of an alcohol.

[Click to download full resolution via product page](#)

Caption: General workflow for the purification and analysis of **2,6-Dimethyl-2-heptene**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,6-Dimethyl-2-heptene | C9H18 | CID 521663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 6. homework.study.com [homework.study.com]
- 7. homework.study.com [homework.study.com]
- 8. m.youtube.com [m.youtube.com]
- 9. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry [eureka.patsnap.com]
- To cite this document: BenchChem. [IUPAC name and synonyms for 2,6-Dimethyl-2-heptene]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b14727891#iupac-name-and-synonyms-for-2-6-dimethyl-2-heptene>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com